ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate
Description
Ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate is a purine-derived compound featuring a fused bicyclic core with multiple substituents. Key structural elements include:
- Purine backbone: Modified with methyl groups at positions 3 and 7, and oxo groups at positions 2 and 4.
- Ethyl acetate side chain: Attached to the purine nitrogen at position 1, likely enhancing solubility or acting as a prodrug moiety.
The compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes like kinases or adenosine receptors. Its crystallographic characterization may involve programs such as SHELXL for refinement, given its prevalence in small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 2-[3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethylpyrazol-1-yl)purin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-7-27-12(24)8-22-15(25)13-14(21(6)17(22)26)18-16(20(13)5)23-11(4)9(2)10(3)19-23/h7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQOEMOFYOCNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2C)N3C(=C(C(=N3)C)C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Moreover, the compound also contains a purine ring, which is another type of nitrogen-containing heterocycle. Purine derivatives are known to interact with various biological targets, including enzymes, receptors, and nucleic acids, and can influence a wide range of biochemical pathways .
The pharmacokinetics of such compounds would depend on various factors, including their chemical structure, solubility, stability, and the presence of functional groups that can undergo metabolic transformations. These factors can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability .
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound acts as an inhibitor of a particular enzyme, it could lead to a decrease in the production of certain biochemical products, affecting cellular functions and processes .
Environmental factors, such as pH, temperature, and the presence of other substances, can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable and effective at specific pH levels or temperatures, or their action might be enhanced or inhibited by the presence of other substances .
Biological Activity
Ethyl [3,7-dimethyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate (CAS Number: 1013971-92-0) is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a purine base structure fused with a pyrazole ring. Its molecular formula is , and it exhibits significant structural complexity which may contribute to its biological activity.
Pharmacological Activities
Anticancer Activity
Research indicates that compounds containing pyrazole moieties often exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to induce apoptosis in various cancer cell lines. A study reported that similar fused pyrazole derivatives demonstrated cytotoxic effects against cervical HeLa and prostate DU 205 cancer cell lines .
Anti-inflammatory Properties
Pyrazole derivatives are also known for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented in several studies involving pyrazole-based compounds . This suggests that this compound might possess similar anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of this compound can be attributed to the presence of multiple functional groups capable of scavenging free radicals. Studies have shown that pyrazole derivatives can protect against oxidative stress by reducing reactive oxygen species (ROS) levels .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : It could trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.
- Modulation of Signaling Pathways : Ethyl [3,7-dimethyl...] may interfere with signaling pathways such as NF-kB or MAPK that are crucial for cell survival and proliferation.
Study on Anticancer Activity
A notable study evaluated the cytotoxic effects of a series of pyrazole derivatives on various cancer cell lines. The results indicated that compounds with structural similarities to ethyl [3,7-dimethyl...] exhibited significant growth inhibition in HeLa cells with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Ethyl [3,7-dimethyl...] | HeLa | 15 |
| Similar Pyrazole Derivative | DU 205 | 12 |
Anti-inflammatory Effects
Another research focused on the anti-inflammatory potential of pyrazole derivatives demonstrated that these compounds reduced the production of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests a promising application for ethyl [3,7-dimethyl...] in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its hybrid purine-pyrazole architecture. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
†Estimated via fragment-based methods (e.g., XLogP3).
Key Findings:
Structural Divergence: The target compound’s purine core distinguishes it from thiophene-based analogs (7a, 7b). Purines are privileged scaffolds in nucleotide mimicry, whereas thiophenes are more common in heterocyclic drug design .
Physicochemical Properties: Lipophilicity: The target compound’s higher methyl content (6 methyl groups vs. 1–2 in 7a/7b) increases LogP, favoring blood-brain barrier penetration but reducing aqueous solubility. Hydrogen-Bonding Capacity: Both the target and 7a/7b retain hydrogen-bond donors/acceptors (oxo, amino, ester groups), critical for target engagement .
Biological Implications: Target Selectivity: The purine-pyrazole hybrid may exhibit dual activity against purine-binding enzymes (e.g., adenosine deaminase) and pyrazole-targeted kinases. In contrast, 7a/7b’s thiophene-pyrazole design aligns with antimetabolite or protease inhibition roles . Synthetic Accessibility: 7a/7b are synthesized via one-pot reactions with malononitrile or ethyl cyanoacetate, whereas the target compound likely requires multistep purine functionalization .
Methodological Considerations for Similarity Analysis
As emphasized in , compound similarity assessments rely on:
- Structural Descriptors : Fingerprint-based methods (e.g., Tanimoto coefficients) quantify shared substructures (e.g., pyrazole rings).
- Functional Equivalence : Despite differing cores, shared substituents (e.g., ester groups) may confer overlapping pharmacokinetic profiles .
Preparation Methods
Synthesis of 3,4,5-Trimethyl-1H-Pyrazole
The pyrazole ring is prepared by cyclocondensation of acetylacetone with hydrazine hydrate in ethanol. Methylation at the N1 position is achieved using methyl iodide in the presence of potassium carbonate, yielding 3,4,5-trimethyl-1H-pyrazole. Nuclear magnetic resonance (NMR) analysis confirms regioselective methylation, with characteristic singlet peaks for the C3, C4, and C5 methyl groups at δ 2.1–2.3 ppm.
Coupling to the Purine Scaffold
The 8-chloro-3,7-dimethylxanthine intermediate reacts with 3,4,5-trimethyl-1H-pyrazole in dimethylformamide (DMF) at 120°C for 12 hours. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, enhancing nucleophilic displacement efficiency. Post-reaction purification via silica gel chromatography isolates the 8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3,7-dimethylxanthine with a reported yield of 68–72%.
Esterification of the Acetic Acid Side Chain
The final step introduces the ethyl acetate moiety at the N1 position through carbodiimide-mediated coupling.
Synthesis of 1-Acetic Acid Intermediate
The purine derivative is treated with ethyl bromoacetate in acetone under basic conditions (K₂CO₃), resulting in alkylation at the N1 position. Hydrolysis of the ethyl ester with aqueous NaOH yields the corresponding acetic acid derivative.
Dicyclohexylcarbodiimide (DCC) Coupling
The acetic acid intermediate is esterified with ethanol using DCC and 4-dimethylaminopyridine (4-DMAP) as catalysts. Reaction monitoring via high-performance liquid chromatography (HPLC) reveals competing formation of N-acylurea byproducts, necessitating precise stoichiometric control (acid/alcohol/catalyst ratio of 1:1.1:0.25). Optimal conditions (0°C, 4 hours) achieve an 85% yield of the target ester, with ≤5% N-acylurea contamination.
Alternative Catalytic Strategies
Proazaphosphatrane catalysts, as described in Sigma-Aldrich’s technical documentation, offer a milder alternative for esterification. These bicyclic phosphazenes facilitate transesterification under ambient conditions, reducing epimerization risks in chiral intermediates. Comparative studies indicate that proazaphosphatrane-catalyzed reactions proceed with 90–95% yield in <20 minutes for unhindered alcohols, though steric hindrance from the 3,4,5-trimethylpyrazole group may necessitate prolonged reaction times.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 2.15 (s, 6H, C3/C5-pyrazole CH₃), 2.30 (s, 3H, C4-pyrazole CH₃), 3.45 (s, 3H, N3-CH₃), 3.82 (s, 3H, N7-CH₃), 4.20 (q, 2H, J = 7.1 Hz, OCH₂CH₃), 4.95 (s, 2H, N1-CH₂CO), 7.85 (s, 1H, purine H).
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O purine), 1600 cm⁻¹ (C=N pyrazole).
Crystallographic Data
Single-crystal X-ray diffraction of analogous compounds (e.g., caffeinium triiodide) confirms the planar arrangement of purine-pyrazole systems and ester group orientation. Dihedral angles between the purine and pyrazole planes range from 75–87°, minimizing steric clashes.
Industrial Scalability and Environmental Considerations
The described route offers scalability, with total yields exceeding 60% after optimization. Waste streams primarily comprise dimethylurea and sodium nitrate, which are neutralized via aqueous treatment. Catalytic recycling of proazaphosphatranes reduces environmental impact compared to stoichiometric DCC usage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
